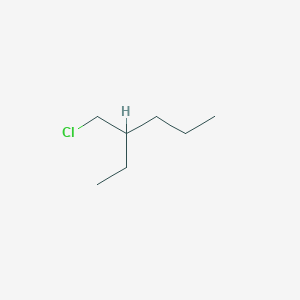
3-(Chloromethyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)hexane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)hexane can be synthesized through several methods. One common approach involves the chlorination of 3-methylhexane using chlorine gas under UV light or high temperatures. This process typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the chlorination reaction can be precisely controlled. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Scientific Research Applications
3-(Chloromethyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through chloromethylation reactions.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)hexane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic substitution or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methylpentane: Similar in structure but with a shorter carbon chain.
3-Chloro-3-methylheptane: Similar in structure but with a longer carbon chain.
3-Chloromethylheptane: Similar in structure but with a different position of the chlorine atom.
Uniqueness
3-(Chloromethyl)hexane is unique due to its specific carbon chain length and the position of the chlorine atom. This specific structure imparts distinct reactivity and properties, making it suitable for particular applications in synthesis and research.
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-(chloromethyl)hexane |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
HNPSPZLLSHTUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)

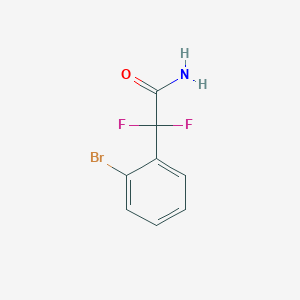
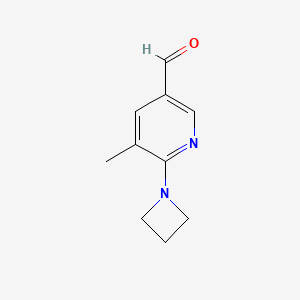
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
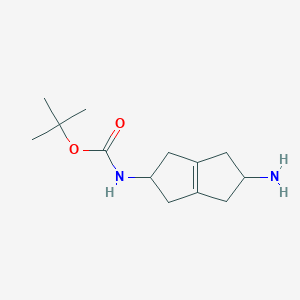
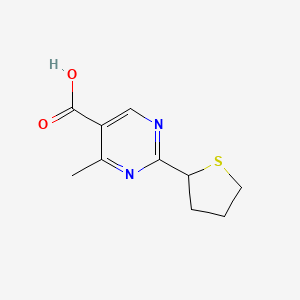
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
